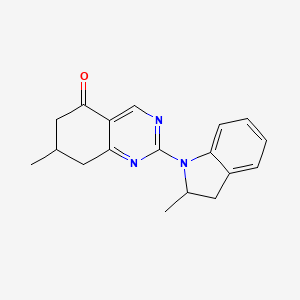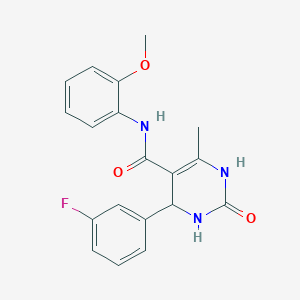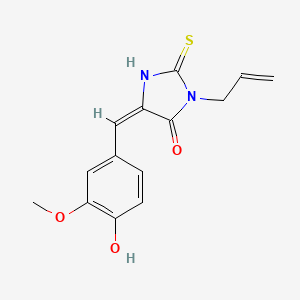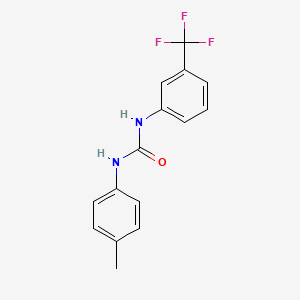
7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include methyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where various substituents can be introduced to the indole or quinazolinone rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, influencing cellular pathways and processes. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Tryptophan: An essential amino acid with a similar indole structure.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
What sets this compound apart is its unique combination of the indole and quinazolinone moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-7-15-14(17(22)8-11)10-19-18(20-15)21-12(2)9-13-5-3-4-6-16(13)21/h3-6,10-12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLUIKBLCFCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3C(CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)
![5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5212389.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5212398.png)
![3-[(4-Iodophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5212406.png)

![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-naphthalen-2-ylglycinamide](/img/structure/B5212437.png)
![(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
![3-[(Naphthalen-1-ylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)
